molecular formula C12H11NO3 B1459960 Ethyl 7-Hydroxyquinoline-6-carboxylate CAS No. 1261631-01-9

Ethyl 7-Hydroxyquinoline-6-carboxylate

Cat. No. B1459960
CAS RN: 1261631-01-9
M. Wt: 217.22 g/mol
InChI Key: ZNZJMAXKSBFHSD-UHFFFAOYSA-N
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Description

Ethyl 7-Hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is used for research purposes and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 7-Hydroxyquinoline-6-carboxylate consists of a quinoline ring with an ethyl ester group at the 6-position and a hydroxy group at the 7-position . The InChI code for this compound is ZNZJMAXKSBFHSD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 7-Hydroxyquinoline-6-carboxylate has a molecular weight of 217.22 g/mol . It has several physicochemical properties such as a molar refractivity of 59.85, a topological polar surface area (TPSA) of 59.42 Ų, and a lipophilicity log Po/w (iLOGP) of 2.2 . It is also predicted to have high gastrointestinal absorption and is BBB permeant .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Agents

Quinoline derivatives, such as Ethyl 7-Hydroxyquinoline-6-carboxylate, are known for their broad spectrum of biological activities. They have been extensively studied for their potential as anticancer and antimicrobial agents . The compound’s ability to intercalate with DNA makes it a candidate for designing drugs that can inhibit cancer cell proliferation. Additionally, its structural similarity to natural antimicrobial compounds allows for the exploration of new antibiotics that can combat resistant strains of bacteria .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In synthetic organic chemistry, Ethyl 7-Hydroxyquinoline-6-carboxylate serves as a versatile building block for constructing complex heterocyclic structures . Its reactivity enables the formation of various functional groups, facilitating the synthesis of a wide range of quinoline derivatives. These derivatives are crucial for developing pharmaceuticals, agrochemicals, and dyes.

Industrial Chemistry: Catalysts and Intermediates

The quinoline moiety is integral in industrial chemistry, where Ethyl 7-Hydroxyquinoline-6-carboxylate can act as a catalyst or an intermediate in chemical reactions . Its role in facilitating various organic transformations is vital for manufacturing polymers, resins, and other industrial chemicals.

Environmental Science: Pollutant Degradation

Quinoline compounds have been explored for their potential in environmental applications, particularly in the degradation of pollutants . Ethyl 7-Hydroxyquinoline-6-carboxylate could be used to develop new methods for treating contaminated water and soil, helping to break down harmful substances into less toxic forms.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, Ethyl 7-Hydroxyquinoline-6-carboxylate can be employed as a reagent in chromatographic analysis techniques . Its unique properties allow for the separation and quantification of complex mixtures, aiding in the identification of substances in pharmaceutical and biochemical research.

Material Science: Functional Materials

The quinoline structure of Ethyl 7-Hydroxyquinoline-6-carboxylate is beneficial in the field of material science. It can be used to create functional materials with specific optical, electronic, or mechanical properties . These materials have applications in electronics, photonics, and nanotechnology.

Biochemistry: Enzyme Inhibition

In biochemistry, Ethyl 7-Hydroxyquinoline-6-carboxylate is studied for its enzyme inhibitory properties . By blocking the activity of certain enzymes, it can help in understanding biological pathways and developing treatments for diseases where enzyme regulation is crucial.

Pharmacology: Drug Development

Finally, in pharmacology, Ethyl 7-Hydroxyquinoline-6-carboxylate is a candidate for drug development due to its pharmacophoric characteristics . It can be modified to enhance its interaction with biological targets, leading to the creation of new medications with improved efficacy and safety profiles.

Future Directions

Quinoline derivatives, including Ethyl 7-Hydroxyquinoline-6-carboxylate, continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

ethyl 7-hydroxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZJMAXKSBFHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-Hydroxyquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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